Thienamycin
Overview
Description
Thienamycin, also known as thienpenem, is one of the most potent naturally produced antibiotics known so far . It was discovered in Streptomyces cattleya in 1976 . Thienamycin has excellent activity against both Gram-positive and Gram-negative bacteria and is resistant to bacterial β-lactamase enzymes .
Synthesis Analysis
A formal synthesis of Thienamycin from ethyl (E)–crotonate and a cyclic five-membered nitrone derived from 2-deoxy-D-ribose is described . The synthesis involves 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular formula of Thienamycin is C11H16N2O4S . It has a molar mass of 272.32 g/mol .Chemical Reactions Analysis
Thienamycin employs a similar mode of action as penicillins through disrupting the cell wall synthesis (peptidoglycan biosynthesis) of various Gram-positive and Gram-negative bacteria .Physical And Chemical Properties Analysis
Thienamycin is a zwitterion at pH 7 . It has the elemental composition C11H16N2O4S with a molar mass of 272.32 g/mol .Scientific Research Applications
Specific Scientific Field
The specific scientific field is Chemistry , particularly the subfield of Organic Synthesis .
Comprehensive and Detailed Summary of the Application
Thienamycin, also known as thienpenem, is one of the most potent naturally produced antibiotics known thus far . It has excellent activity against both Gram-positive and Gram-negative bacteria and is resistant to bacterial β-lactamase enzymes . The synthesis of Thienamycin and other beta-lactam antibiotics has been a challenging task due to their small but intricate structure .
Detailed Description of the Methods of Application or Experimental Procedures
Researchers from Osaka University have unveiled a new, simplified way to synthesize the intricate beta-lactam scaffold that is characteristic of beta-lactam antibiotics . They developed a new catalytic system that can generate Fischer-carbene complexes from organosilicon compounds, which are non-toxic . Unlike previous Fischer-carbene synthetic protocols, the process does not result in toxic chromium waste and does not require photo-irradiation . The reaction proceeds in just one step, is operationally straightforward, and requires only a small quantity of catalyst .
Thorough Summary of the Results or Outcomes Obtained
The researchers used this new method to prepare the scaffold of the Thienamycin antibiotic in 94% yield . This research is expected to help synthesize Fischer-carbene catalysts that are otherwise difficult to isolate, and provide access to structurally complicated beta-lactam building blocks in one reaction vessel .
Medical Applications
Specific Scientific Field
The specific scientific field is Medicine , particularly the subfield of Infectious Diseases .
Comprehensive and Detailed Summary of the Application
Imipenem and Meropenem, derivatives of Thienamycin, are used to treat a variety of infections in the body . They are part of the carbapenem class of antibiotics, which have a broad antibacterial spectrum .
Detailed Description of the Methods of Application or Experimental Procedures
These antibiotics are typically administered intravenously in a hospital setting. The dosage and duration of treatment depend on the type of infection and the patient’s response to the medication .
Thorough Summary of the Results or Outcomes Obtained
Imipenem and Meropenem have proven to be effective in treating a wide range of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria . They are particularly useful in treating infections caused by bacteria that are resistant to other antibiotics .
Medical Applications
Specific Scientific Field
The specific scientific field is Medicine , particularly the subfield of Infectious Diseases .
Comprehensive and Detailed Summary of the Application
Imipenem and Meropenem, derivatives of Thienamycin, are used to treat a variety of infections in the body . They are part of the carbapenem class of antibiotics, which have a broad antibacterial spectrum .
Detailed Description of the Methods of Application or Experimental Procedures
These antibiotics are typically administered intravenously in a hospital setting. The dosage and duration of treatment depend on the type of infection and the patient’s response to the medication .
Thorough Summary of the Results or Outcomes Obtained
Imipenem and Meropenem have proven to be effective in treating a wide range of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria . They are particularly useful in treating infections caused by bacteria that are resistant to other antibiotics .
Safety And Hazards
When handling Thienamycin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h5-6,8,14H,2-4,12H2,1H3,(H,16,17)/t5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDDRNSBRWANNC-ATRFCDNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10975412 | |
Record name | (+)-Thienamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10975412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thienamycin | |
CAS RN |
59995-64-1, 65750-57-4 | |
Record name | (+)-Thienamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59995-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thienamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059995641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thienamycin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065750574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Thienamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10975412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIENAMYCIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWR2GDB37H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | THIENAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMW5I5964P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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